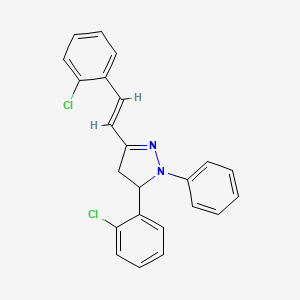
1-Phenyl-3-(2-chloro-styryl)-5-(2-chloro-phenyl)-pyrazolin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-(2-chloro-styryl)-5-(2-chloro-phenyl)-pyrazolin is a synthetic organic compound belonging to the pyrazoline family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(2-chloro-styryl)-5-(2-chloro-phenyl)-pyrazolin typically involves the condensation of chalcones with hydrazine derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-3-(2-chloro-styryl)-5-(2-chloro-phenyl)-pyrazolin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Pyrazole derivatives.
Reduction: Dihydropyrazoline derivatives.
Substitution: Various substituted pyrazoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-(2-chloro-styryl)-5-(2-chloro-phenyl)-pyrazolin would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Phenyl-3-(2-chloro-styryl)-5-(2-chloro-phenyl)-pyrazole
- 1-Phenyl-3-(2-chloro-styryl)-5-(2-chloro-phenyl)-isoxazoline
- 1-Phenyl-3-(2-chloro-styryl)-5-(2-chloro-phenyl)-thiazoline
Uniqueness
1-Phenyl-3-(2-chloro-styryl)-5-(2-chloro-phenyl)-pyrazolin is unique due to its specific substitution pattern and the presence of both phenyl and chloro groups. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C23H18Cl2N2 |
|---|---|
Peso molecular |
393.3 g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)-5-[(E)-2-(2-chlorophenyl)ethenyl]-2-phenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C23H18Cl2N2/c24-21-12-6-4-8-17(21)14-15-18-16-23(20-11-5-7-13-22(20)25)27(26-18)19-9-2-1-3-10-19/h1-15,23H,16H2/b15-14+ |
Clave InChI |
RGEREJNBGBQLQN-CCEZHUSRSA-N |
SMILES isomérico |
C1C(N(N=C1/C=C/C2=CC=CC=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4Cl |
SMILES canónico |
C1C(N(N=C1C=CC2=CC=CC=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione](/img/structure/B13808909.png)
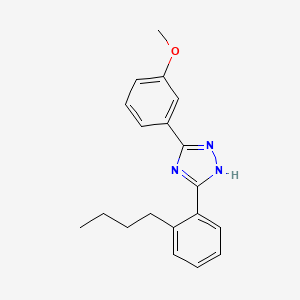
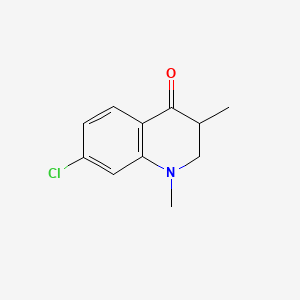
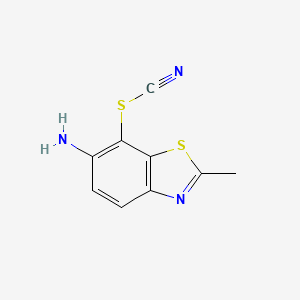
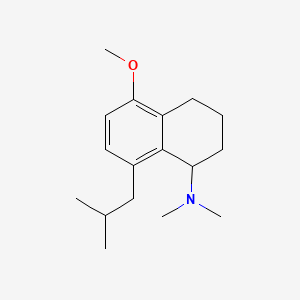
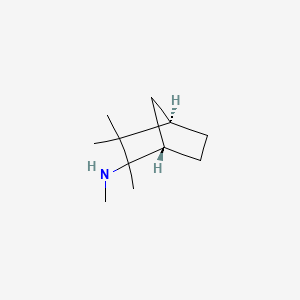



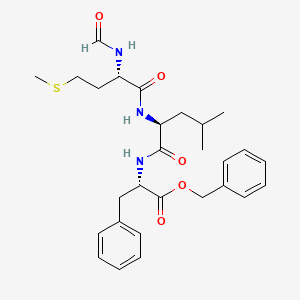
![3,5-Diiodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808961.png)
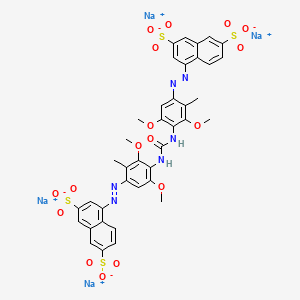
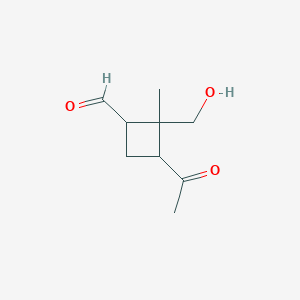
![Spiro[4.5]decane, 7-hexadecyl-](/img/structure/B13808988.png)
